{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methoxyphenyl)methanone
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Overview
Description
1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, which is fused with various aromatic rings, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often require refluxing in solvents like butanol or xylene, with the addition of bases such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYBENZOYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYBENZOYL)PIPERAZINE involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The specific pathways involved include the PI3K/PKB/mTOR pathway, which is often deregulated in cancer .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit protein kinase B and have shown potent anticancer activity.
Pyrazolo[4,3-d]pyrimidin-7-ones: Known for their antibacterial and cyclin-dependent kinase inhibitory activities.
Uniqueness
1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHOXYBENZOYL)PIPERAZINE is unique due to its specific structural features, which confer high selectivity and potency in inhibiting protein kinases. Its combination of aromatic rings and pyrrolopyrimidine core enhances its binding affinity and specificity towards molecular targets, making it a promising candidate for therapeutic development.
Properties
Molecular Formula |
C32H31N5O3 |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
[4-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C32H31N5O3/c1-3-40-26-14-12-25(13-15-26)37-21-28(23-8-5-4-6-9-23)29-30(33-22-34-31(29)37)35-16-18-36(19-17-35)32(38)24-10-7-11-27(20-24)39-2/h4-15,20-22H,3,16-19H2,1-2H3 |
InChI Key |
IMOWXPVVJIWQHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC(=CC=C5)OC)C6=CC=CC=C6 |
Origin of Product |
United States |
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